![molecular formula C8H12N4 B13283349 2-[(Cyclopropylamino)methyl]pyrimidin-4-amine](/img/structure/B13283349.png)
2-[(Cyclopropylamino)methyl]pyrimidin-4-amine
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Overview
Description
2-[(Cyclopropylamino)methyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylamino)methyl]pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylamino)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-[(Cyclopropylamino)methyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylamino)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: A structurally similar compound with potential neuroprotective and antioxidant properties.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Another related compound with antitumor activity.
Uniqueness
2-[(Cyclopropylamino)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylamino group may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Biological Activity
2-[(Cyclopropylamino)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This compound's structural features allow it to interact with various biological targets, making it a subject of extensive research.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antiviral Activity : The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. Studies have demonstrated that modifications in the pyrimidine structure can enhance its efficacy against various strains of HIV, including those resistant to existing treatments .
- Anticancer Properties : There is evidence suggesting that this compound may inhibit certain kinases involved in cancer progression, such as CSNK2, which is implicated in various malignancies. The cyclopropylamino group appears to enhance the binding affinity to these targets, leading to improved anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Reverse Transcriptase : The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA, which is crucial for viral replication. This mechanism has been validated through X-ray crystallography studies that show the binding interactions between the compound and the enzyme .
- Kinase Inhibition : In cancer models, the compound has been shown to inhibit CSNK2 activity. This inhibition disrupts signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 (nM) | Reference |
---|---|---|---|
Antiviral | HIV Reverse Transcriptase | 2 | |
Anticancer | CSNK2 | 23 | |
Antiviral (alternative) | Other viral targets | Varies |
Case Study: Antiviral Efficacy Against HIV
In a study assessing the antiviral properties of various pyrimidine derivatives, this compound exhibited an EC50 value of 2 nM against wild-type HIV strains. The study emphasized the importance of structural modifications on the A-arm and B-arm substituents for enhancing antiviral potency .
Case Study: Cancer Treatment Potential
A preclinical trial investigated the effects of this compound on cancer cell lines expressing mutant CSNK2. Results indicated a significant reduction in cell viability at concentrations as low as 23 nM, suggesting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-[(cyclopropylamino)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-7-3-4-10-8(12-7)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H2,9,10,12) |
InChI Key |
FYTWPHXCZGWTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=CC(=N2)N |
Origin of Product |
United States |
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